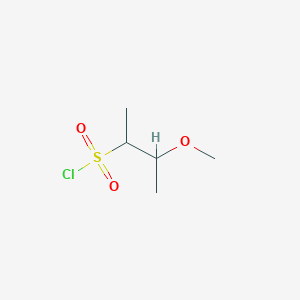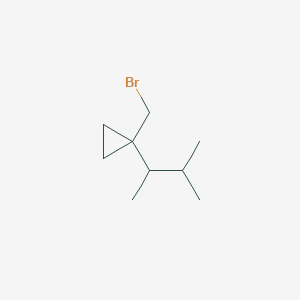
tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is a formylated piperazine derivative, which means it contains a piperazine ring substituted with a formyl group and a tert-butyl ester group. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of N-Boc-piperazine with an appropriate thiophene derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine. The mixture is stirred and cooled to facilitate the reaction . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function . The piperazine ring provides conformational flexibility, enhancing its ability to interact with different targets.
Comparison with Similar Compounds
tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a formyl group and is used in similar applications.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino group and is also used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for further functionalization compared to other piperazine derivatives.
Properties
Molecular Formula |
C14H20N2O3S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
tert-butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)12-11(10-17)4-9-20-12/h4,9-10H,5-8H2,1-3H3 |
InChI Key |
HPHFHIRSBDGEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13209134.png)
![2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13209141.png)
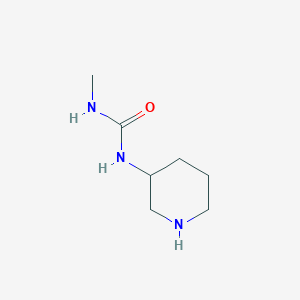
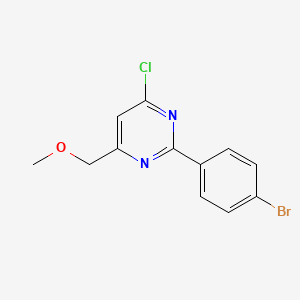

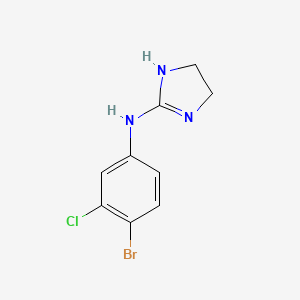
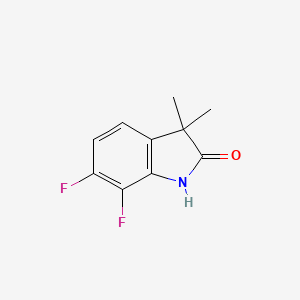

![3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile](/img/structure/B13209185.png)


